2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
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Overview
Description
2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine typically involves multiple steps. One common approach is to start with the preparation of 2,5-dimethylfuran-3-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine. This intermediate is subsequently reacted with 3-methoxypyrazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
- 2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
Uniqueness
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-8-13(11(2)22-10)16(20)19-7-4-12(9-19)23-15-14(21-3)17-5-6-18-15/h5-6,8,12H,4,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDACFQKZWZUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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